1-(3,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
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Description
1-(3,4-dichlorobenzoyl)-4-(2,4-dichlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a useful research compound. Its molecular formula is C18H12Cl4N2OS and its molecular weight is 446.17. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition and Material Protection
Research has shown that derivatives of mercaptoimidazole, which share a part of the core structure with the specified compound, can act as effective corrosion inhibitors for materials like carbon steel in acidic media. These compounds demonstrate mixed-type inhibition properties and adhere to the Langmuir adsorption isotherm, indicating both physisorption and chemisorption mechanisms on metal surfaces. This suggests potential applications of similar compounds in protecting materials from corrosion, which is crucial in industries like oil and gas, construction, and automotive manufacturing (Duran, Yurttaş, & Duran, 2021).
Luminescence Sensing
Certain imidazole derivatives have been identified for their luminescence sensing capabilities, particularly in detecting benzaldehyde-based derivatives. The structural features of these compounds enable selective sensitivity, making them promising candidates for developing fluorescence sensors. This application is significant in environmental monitoring, food safety, and industrial process control, where detecting specific chemicals quickly and accurately is essential (Shi et al., 2015).
Antimicrobial and Antifungal Activities
Imidazole derivatives have also been explored for their antimicrobial and antifungal activities. The structural diversity of these compounds allows for the synthesis of molecules with significant bioactivity against various bacterial and fungal strains. Such properties indicate the potential use of these compounds in developing new antimicrobial agents, which is increasingly important due to the rising resistance to existing antibiotics (Salman, Abdel-Aziem, & Alkubbat, 2015).
Synthetic Routes and Chemical Synthesis
The synthesis of related compounds demonstrates the versatility and reactivity of the imidazole backbone, which can be modified to produce a wide range of derivatives. These synthetic routes are crucial for the development of new drugs, materials, and chemical sensors, showcasing the importance of such compounds in pharmaceuticals, materials science, and analytical chemistry (Kudzma & Turnbull, 1991).
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4N2OS/c1-18(2)23-15(11-5-4-10(19)8-13(11)21)17(26)24(18)16(25)9-3-6-12(20)14(22)7-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWYKWIKMSOTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.